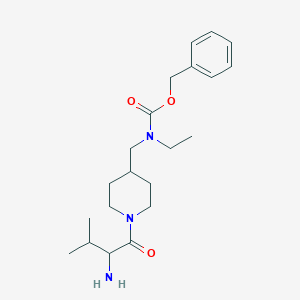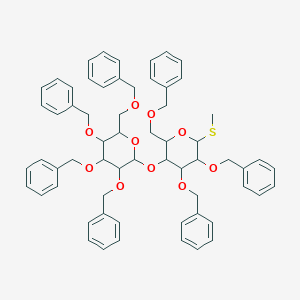
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1-->4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple benzyl protecting groups and a thio linkage between the galactopyranosyl and glucopyranoside units. It is often used in synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Formation of the Thio Linkage: The thio linkage is introduced by reacting a thiol derivative of one sugar with a halide derivative of the other sugar. This step often requires the use of a catalyst such as silver triflate.
Glycosylation: The protected monosaccharides are then linked together through a glycosylation reaction. This step typically involves the use of a promoter such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzyl protecting groups can be removed through hydrogenation reactions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like sodium methoxide (NaOMe) or tetrabutylammonium fluoride (TBAF) can be used for deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected monosaccharides.
Substitution: Monosaccharides with different protecting groups or functional groups.
科学研究应用
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of glycosylated compounds for various industrial applications.
作用机制
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition.
相似化合物的比较
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranosyl-(1–>3)-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-beta-D-mannopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of stability and reactivity compared to similar compounds.
属性
分子式 |
C62H66O10S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC 名称 |
2-methylsulfanyl-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C62H66O10S/c1-73-62-60(69-43-52-35-21-8-22-36-52)58(67-41-50-31-17-6-18-32-50)56(54(71-62)45-64-38-47-25-11-3-12-26-47)72-61-59(68-42-51-33-19-7-20-34-51)57(66-40-49-29-15-5-16-30-49)55(65-39-48-27-13-4-14-28-48)53(70-61)44-63-37-46-23-9-2-10-24-46/h2-36,53-62H,37-45H2,1H3 |
InChI 键 |
PNBKCJBXHWWARL-UHFFFAOYSA-N |
规范 SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


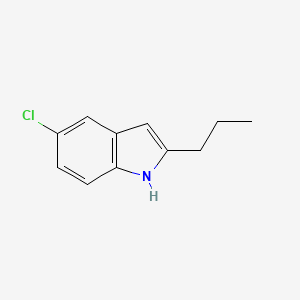
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
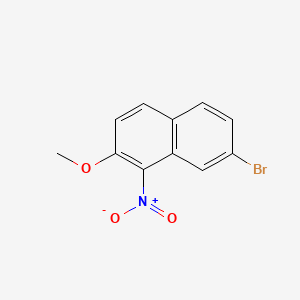
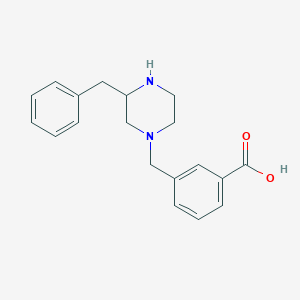
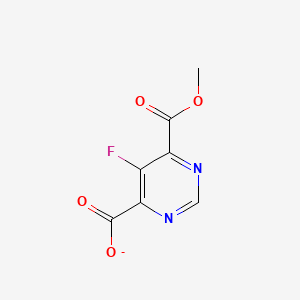

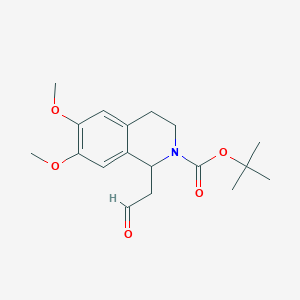
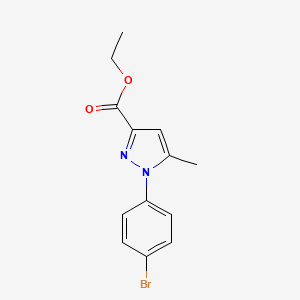
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
